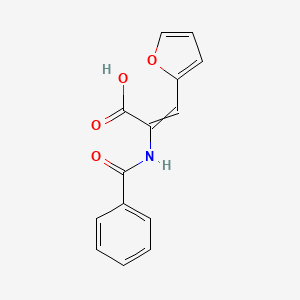

2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

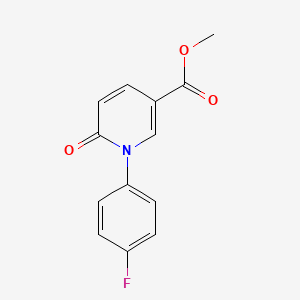

The compound "2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-" is a chemical entity that can be derived from benzoyl propionic acid derivatives. These derivatives are known for their potential in synthesizing various heterocyclic compounds, which are of interest due to their diverse biological activities. For instance, 3-(4-Phenyl) benzoyl propionic acid has been utilized as a starting material to synthesize a range of heterocyclic compounds, including furanones, pyrrolinones, and quinazolinones, which have shown interesting reactivity towards different nucleophiles .

Synthesis Analysis

The synthesis of related compounds often involves the use of benzoyl propionic acid as a precursor. For example, derivatives of 3-(4-Phenyl) benzoyl propionic acid have been synthesized and their behavior with various nucleophiles has been studied . Additionally, 3-(4-Phenoxybenzoyl) propionic acids have been prepared and tested for biological activities such as hypolipidemic effects in rats, with the 2-acetylthio derivative showing potent activity . These studies provide insights into the synthetic routes that could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related 3-amino-2-benzoylaminopropenoic acid derivatives has been analyzed, revealing that these compounds exhibit a Z configuration around the exocyclic C=C double bond . This information is crucial as it can influence the chemical behavior and biological activity of the compound. The preservation of the Z configuration in the synthesis of derivatives from the parent compound is confirmed, which is relevant for understanding the structural aspects of "2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-" .

Chemical Reactions Analysis

The reactivity of benzoyl propionic acid derivatives towards nucleophiles has been reported, which is significant for understanding the chemical reactions that "2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-" may undergo . The study of these reactions can provide a foundation for predicting the behavior of the compound under different chemical conditions and for designing new compounds with desired properties.

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of "2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-" is not directly provided, related research on the synthesis of carboxylate type sorbents from oligomers of 2-propenylphenol and formaldehyde offers insights into the properties of structurally similar compounds . These studies highlight the importance of factors such as pH and temperature on the functional properties of the compounds, which could be extrapolated to understand the behavior of "2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-" in various environments .

Wissenschaftliche Forschungsanwendungen

Organotin Complexes Preparation

- Study Context : Danish et al. (1994) researched the preparation of organotin complexes using 3-(2-Furanyl)-2-propenoic acid. These complexes were characterized through various spectroscopic methods, emphasizing their structural and chemical properties (Danish, Mazhar, Islam, & Chaudary, 1994).

Molecular Structures of Derivatives

- Molecular Configurations : Djinović-Carugo et al. (1994) investigated the molecular structures of three derivatives of 3-amino-2-benzoylaminopropenoic acid, revealing the Z configuration around the exocyclic C=C double bond. This study provided insights into the synthesis mechanisms and structural characteristics of these derivatives (Djinović-Carugo et al., 1994).

Synthesis of Furanones

- Acid and Base Effects on Synthesis : Gelmi et al. (1997) explored the transformation of 4-(2-Oxa-alkylidene)-5(4H)-oxazolones into 5-alkylidene-3-benzoylamino-2(5H)-furanones under acidic conditions. This work demonstrated a novel method for synthesizing furanones with specific configurations (Gelmi, Clerici, & Melis, 1997).

Heterocyclic System Preparation

- Versatile Synthons for Heterocyclic Systems : Pizzioli et al. (1998) presented the synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog as versatile synthons for preparing polysubstituted heterocyclic systems. This research highlights the compound's versatility in creating diverse chemical structures (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Enantioselective Hydrogenation

- Application in Drug Synthesis : Brunner et al. (1986) investigated the enantioselective hydrogenation of α- N -benzoylamino-2-butenoic acid. The products of this hydrogenation have implications in drug synthesis, particularly for the antituberculosis drug ethambutol (Brunner, Knott, Kunz, & Thalhammer, 1986).

Synthesis of Heterocyclic Compounds

- Starting Material for Various Compounds : Soliman et al. (2010) used 3-(4-Phenyl) benzoyl propionic acid, a related compound, as the starting material for synthesizing various heterocyclic compounds such as furanones, pyrrolinones, and quinazolinones. This study illustrates the compound's role in forming diverse chemical structures (Soliman, Bakeer, & Attia, 2010).

Safety And Hazards

This section would detail any known hazards associated with the compound, as well as appropriate safety precautions when handling it.

Zukünftige Richtungen

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.

Please note that the availability of this information can vary depending on how well-studied the compound is. For less common compounds, some of this information may not be available. If you have a different compound or a more specific question about this compound, feel free to ask!

Eigenschaften

IUPAC Name |

2-benzamido-3-(furan-2-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-13(10-5-2-1-3-6-10)15-12(14(17)18)9-11-7-4-8-19-11/h1-9H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKRSRYSRYRMTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353387 |

Source

|

| Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- | |

CAS RN |

70984-54-2 |

Source

|

| Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)

![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1331592.png)

![{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B1331593.png)